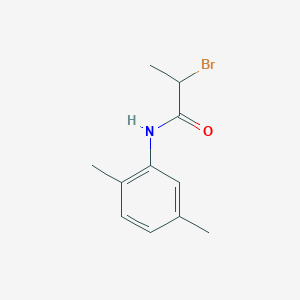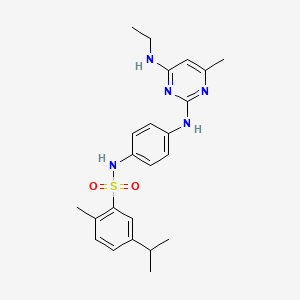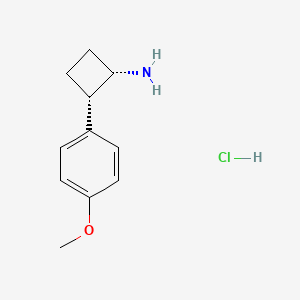
(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S)-2-(4-Methoxyphenyl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cyclobutylamines and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
Chemical Detection and Bond Fixation
One application involves the reaction of 1,2-dimethoxybiphenylene with dichlorocarbene, leading to the production of various derivatives, providing evidence for bond fixation in biphenylene derivatives. This research demonstrates the compound's role in creating unique chemical structures, potentially useful in developing new materials or chemical sensors (Sato et al., 1980).
Cycloaddition Reactions
Another study explored the synthesis of oxime derivatives containing succinimid and morpholin groups through cycloaddition reactions. These compounds, featuring a cyclobutane ring, demonstrate the chemical's application in synthesizing new molecules with potential biological activities (Dinçer et al., 2005).
Formation and Properties of Derivatives
Further research into nonbenzenoid aromatic compounds containing a fused four-membered ring showcased the formation and properties of benzo[3,4]cyclobuta[1,2]cyclohepten-6-one derivatives. This highlights the utility of cyclobutane-based compounds in studying the structure and reactivity of non-traditional aromatic systems (Sato et al., 1977).
Synthetic Approaches to Analogues
In the realm of synthetic chemistry, a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone was described, used in creating 2,4-methanoproline analogues. This demonstrates the compound's role in innovative synthetic routes that may be applicable in medicinal chemistry (Rammeloo et al., 2002).
Hydroamination of Strained Alkenes
A study on the diastereo- and enantioselective CuH-catalyzed hydroamination of strained trisubstituted alkenes further exemplifies the application in synthesizing biologically active compounds. This research underlines the method's importance in creating polysubstituted aminocyclobutanes and aminocyclopropanes with high selectivity, beneficial for pharmaceutical development (Feng et al., 2019).
properties
IUPAC Name |
(1S,2S)-2-(4-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H/t10-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGZTRINJAUMNZ-ACMTZBLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)
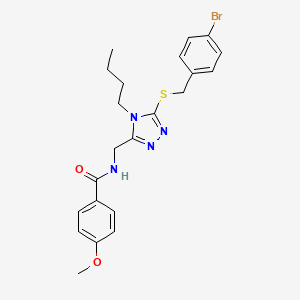
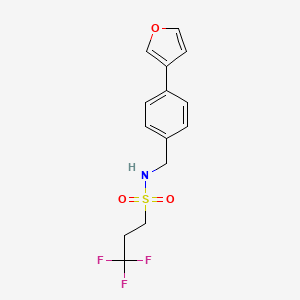
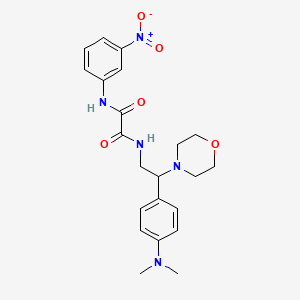
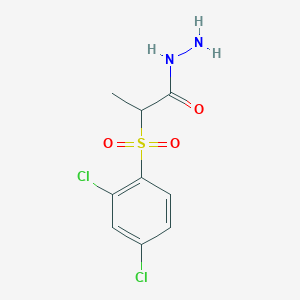
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2739968.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2739971.png)
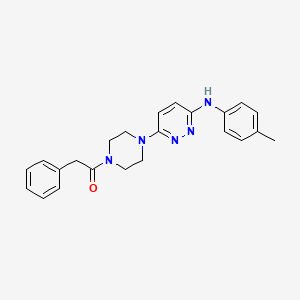
![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)


